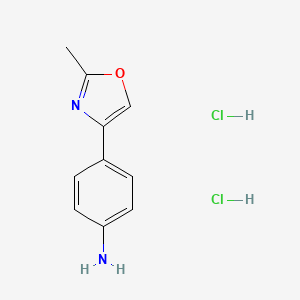4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride
CAS No.: 2060056-78-0
Cat. No.: VC4170283
Molecular Formula: C10H12Cl2N2O
Molecular Weight: 247.12
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2060056-78-0 |
|---|---|
| Molecular Formula | C10H12Cl2N2O |
| Molecular Weight | 247.12 |
| IUPAC Name | 4-(2-methyl-1,3-oxazol-4-yl)aniline;dihydrochloride |
| Standard InChI | InChI=1S/C10H10N2O.2ClH/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8;;/h2-6H,11H2,1H3;2*1H |
| Standard InChI Key | AFHWNXIWFHKGAN-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CO1)C2=CC=C(C=C2)N.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure comprises an aniline group para-substituted with a 2-methyl-1,3-oxazole ring. The dihydrochloride salt form introduces two chloride counterions, stabilizing the protonated amine group. Key structural features include:
The oxazole ring’s electron-withdrawing nature modulates the aniline’s reactivity, while the methyl group enhances steric hindrance, influencing binding interactions .
Physicochemical Characteristics
-
Solubility: High aqueous solubility due to the dihydrochloride salt form, facilitating use in biological assays .
-
Stability: Stable under ambient conditions but sensitive to strong oxidizing agents .
-
Spectroscopic Data: NMR (DMSO-d6) signals include aromatic protons at δ 8.27–8.34 ppm and methyl protons at δ 2.1 ppm .
Synthesis and Manufacturing
Catalytic Hydrogenation
The most validated synthesis involves hydrogenation of 4-(4-nitrophenyl)oxazole using palladium on carbon (10% Pd/C) under atmosphere :
-
Reagents: 4-(4-Nitrophenyl)oxazole, , Pd/C.
-
Conditions: Tetrahydrofuran/methanol (1:1), 20°C, 16 hours.
Alternative Routes
Iron-mediated reduction in acetic acid offers a non-catalytic pathway, though with lower efficiency (yield unspecified) .
Table 1: Synthetic Method Comparison
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Catalytic Hydrogenation | Pd/C (10%) | THF/MeOH | 62 |
| Iron Reduction | Fe, AcOH | AcOH | N/A |
Biological Activities and Mechanisms
Enzyme Modulation
Oxazoles act as bidentate ligands, coordinating metal ions in enzymatic active sites. This compound may inhibit histone deacetylases (HDACs), impacting epigenetic regulation.
Comparative Analysis with Structural Analogs
Key Derivatives
-
2-Methyl-4-(1,3-oxazol-2-yl)aniline dihydrochloride (CID 122163332): Varied oxazole substitution alters electronic profiles .
-
4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline (CID 12676680): Oxadiazole ring enhances metabolic stability .
Table 2: Structural and Functional Comparisons
| Compound | Molecular Formula | Key Feature | Biological Activity |
|---|---|---|---|
| 4-(2-Methyloxazol-4-yl)aniline diHCl | Dihydrochloride salt | ACE2 binding, Antimicrobial | |
| 4-(3-Methyloxadiazol-5-yl)aniline | Oxadiazole core | Enzyme inhibition |
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
This compound serves as a precursor in synthesizing kinase inhibitors and antiviral agents. For example, coupling with sulfonamides yields candidates with antitubercular activity .
Material Science
Oxazole-aniline conjugates are explored as ligands in luminescent metal-organic frameworks (MOFs), leveraging their π-conjugated systems .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume